molecular formula C58H62Cl3F2N9O7S B12521042 (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-

Cat. No.: B12521042
M. Wt: 1173.6 g/mol
InChI Key: IPNTVOAQOGRLQB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring multiple pharmacophoric elements:

  • Chloro- and fluorophenyl substituents: These aromatic groups enhance lipophilicity and may influence receptor binding via halogen bonding or π-π interactions.
  • Trioxa-azatetradecan chain: A polyethylene glycol (PEG)-like linker that improves solubility and pharmacokinetic properties.

Properties

Molecular Formula

C58H62Cl3F2N9O7S

Molecular Weight

1173.6 g/mol

IUPAC Name

3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)

InChI Key

IPNTVOAQOGRLQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:

    Formation of the Core Structure: This could involve cyclization reactions to form the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core.

    Functional Group Introduction:

    Coupling Reactions: The final steps may involve coupling reactions to attach the various phenyl groups to the core structure.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized for each step.

    Use of Catalysts: Catalysts may be employed to increase the efficiency of certain reactions.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as binding to specific proteins or enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights compounds with overlapping structural motifs:

Feature Target Compound Similar Compounds Key Differences
Halogenated Aromatics Dual 3-chloro-2-fluorophenyl and 4-chloro-2-fluorophenyl groups Compound 16 (): Fluorinated phenyl and triazole groups Compound 16 lacks the diazepine core and cyanophenyl moiety, reducing CNS targeting potential .
Heterocyclic Core Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine Flavonoids (): Oxygen-containing heterocycles (e.g., flavones) Flavonoids are simpler, lack halogenation, and exhibit antioxidant vs. targeted bioactivity .
PEG-like Linker 6,9,12-trioxa-3-azatetradecan chain Compound 17 (): Shorter fluorinated chain with triazole Compound 17’s perfluorinated chain increases hydrophobicity, limiting aqueous solubility .
Cyanophenyl Group 4-cyano substituent on phenyl ring None explicitly mentioned in evidence; analogous to nitrile-containing kinase inhibitors (e.g., crizotinib) Cyanophenyl may enhance binding affinity compared to non-cyano analogues in kinase targets.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The dual chloro/fluorophenyl groups and cyanophenyl substituent suggest higher logP values compared to non-halogenated analogues (e.g., flavonoids in ), enhancing membrane permeability but risking metabolic instability .
  • Solubility : The trioxa-azatetradecan linker likely improves aqueous solubility relative to fully hydrocarbon-linked compounds (e.g., Compound 17 in ) .
  • Metabolic Stability: The cyanophenyl group may reduce oxidative metabolism compared to hydroxylated analogues (e.g., 5-hydroxy-flavones in ), which form intramolecular hydrogen bonds that alter clearance rates .

Research Findings and Limitations

  • Synthesis Challenges: The compound’s complexity (e.g., stereochemistry, multiple halogenations) makes synthesis more demanding than simpler triazole derivatives () or flavonoid glycosides () .
  • Biological Data Gaps: No direct in vivo or in vitro data are provided in the evidence, limiting mechanistic insights.
  • QSAR Predictions: suggests van der Waals descriptors could predict its binding affinity, but topological differences from congeneric compounds (e.g., flavonoids) may limit extrapolation .

Biological Activity

The compound (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-, also known by its CAS number 1219086-89-1, is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted mechanism of action that warrants detailed exploration of its biological activity.

PropertyValue
Molecular FormulaC23H22Cl2F2N2O2
Molecular Weight467.34 Da
LogP3.52
Polar Surface Area (Ų)73
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Rotatable Bonds5

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of multiple halogenated phenyl groups and a thieno-triazole moiety suggests potential activity in modulating enzyme functions and receptor interactions. Preliminary studies indicate that the compound may exhibit anti-inflammatory and antioxidant properties.

Antioxidant Activity

Research has shown that similar compounds with structural features akin to those of (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl) derivatives demonstrate significant antioxidant activity. For instance:

  • DPPH Radical Scavenging : Compounds with similar structures have been evaluated using the DPPH assay and exhibited high scavenging abilities (up to 88.6% in some cases) .

Enzyme Inhibition

The compound's structural attributes suggest it may inhibit specific enzymes involved in lipid metabolism and inflammatory pathways. For example:

  • Phospholipase A2 (PLA2) : Inhibition studies on related compounds have indicated potential for PLA2 inhibition which correlates with reduced phospholipidosis risk in drug development .

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A comparative study highlighted that compounds structurally related to (2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl) showed enhanced antioxidant properties compared to standard antioxidants like ascorbic acid .
  • Inhibition of Enzymatic Activity :
    • A study focused on the inhibition of PLA2 by cationic amphiphilic drugs found that compounds similar to our target demonstrated effective inhibition at concentrations below 1 mM .

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